molecular formula C13H22N2O3 B12229852 [(1,4-Dioxan-2-yl)methyl](methyl){[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}amine

[(1,4-Dioxan-2-yl)methyl](methyl){[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}amine

Cat. No.: B12229852
M. Wt: 254.33 g/mol
InChI Key: ZBYHJCDKHJRIDM-UHFFFAOYSA-N
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Description

(1,4-Dioxan-2-yl)methyl{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}amine is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-Dioxan-2-yl)methyl{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}amine typically involves multi-step organic reactions. One common route starts with the preparation of the 1,4-dioxane ring, followed by the introduction of the oxazole ring and the amine group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1,4-Dioxan-2-yl)methyl{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(1,4-Dioxan-2-yl)methyl{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (1,4-Dioxan-2-yl)methyl{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (1,4-Dioxan-2-yl)methyl{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}amine: is similar to other compounds containing the 1,4-dioxane and oxazole rings, such as:

Uniqueness

The uniqueness of (1,4-Dioxan-2-yl)methyl{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

1-(1,4-dioxan-2-yl)-N-methyl-N-[(5-propan-2-yl-1,3-oxazol-4-yl)methyl]methanamine

InChI

InChI=1S/C13H22N2O3/c1-10(2)13-12(14-9-18-13)7-15(3)6-11-8-16-4-5-17-11/h9-11H,4-8H2,1-3H3

InChI Key

ZBYHJCDKHJRIDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=CO1)CN(C)CC2COCCO2

Origin of Product

United States

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